N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide
Description
This compound features a bicyclic 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core linked via a methyl group to a benzofuran-2-carboxamide moiety. The benzofuran group enhances lipophilicity and π-π stacking interactions, which may improve bioavailability and target binding .
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-17(16-9-12-5-1-2-7-15(12)22-16)18-10-13-11-19-20-8-4-3-6-14(13)20/h1-2,5,7,9,11H,3-4,6,8,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUNCNONQDQVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=CC=CC=C4O3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the tetrahydropyrazolo[1,5-a]pyridine core. This can be achieved through a 1,3-dipolar cycloaddition reaction involving a bicyclic sydnone and a propargylic acid amide[_{{{CITATION{{{1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1 ...](https://link.springer.com/article/10.1007/s10593-011-0840-y). The resulting intermediate is then further functionalized to introduce the benzofuran moiety and the carboxamide group[{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ...[{{{CITATION{{{_2{Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with ...](https://pubs.acs.org/doi/pdf/10.1021/acs.joc.3c02396).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs for various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Key Features
The table below summarizes structural analogs and their distinguishing attributes:
Pharmacological and Physicochemical Comparisons
Core Heterocycle Differences :
- The pyrazolo-pyridine core in the target compound offers a balance of rigidity and hydrogen-bonding capability, whereas pyrazolo-pyrimidine () and pyrazolo-pyrazine () cores introduce additional nitrogen atoms, altering electronic properties and target selectivity .
- Atulliflaponum () incorporates a pyrazine-oxo group, which may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s pyridine core.
Substituent Effects :
- The benzofuran-2-carboxamide group in the target compound provides a planar aromatic system for target binding, contrasting with 2-(trifluoromethyl)benzamide (), where the CF3 group increases hydrophobicity and metabolic stability .
- Analogs with furan-based substituents (e.g., ) show improved solubility due to polar carbonyl groups but may exhibit reduced plasma protein binding .
- Atulliflaponum () is a WHO-listed investigational drug, highlighting the therapeutic relevance of pyrazolo-heterocycle carboxamides in clinical development .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to its analogs, such as coupling a pyrazolo-pyridine methylamine with benzofuran-2-carboxylic acid (cf. for analogous benzamide synthesis) .
- Structure-Activity Relationship (SAR): Substitution at the pyridine/pyrimidine nitrogen or benzofuran oxygen (e.g., methyl, CF3) significantly impacts potency and selectivity.
Biological Activity
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a tetrahydropyrazolo[1,5-a]pyridine unit through a methyl group. This unique structure contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.34 g/mol |
| CAS Number | Not specified |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It has been shown to modulate receptors that play critical roles in neurotransmission and pain pathways.
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance:
- Inhibition of BRAF(V600E) : This mutation is commonly associated with melanoma; compounds similar to the target structure have shown promising inhibitory activity against this target .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. This compound may also exhibit such effects by inhibiting pro-inflammatory cytokines.
Antimicrobial Properties
Studies have indicated that pyrazole derivatives possess antimicrobial activities. The presence of the benzofuran moiety may enhance this effect by facilitating interactions with microbial targets.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Functional Groups : The presence of specific functional groups can significantly alter potency and selectivity.
- Substituent Positioning : The positioning of substituents on the benzofuran ring influences binding affinity and biological efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
-
Antitumor Activity : A study demonstrated that benzofuran derivatives exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.1 μM to 5 μM .
Compound Cell Line IC50 (μM) Benzofuran Derivative 1 K562 0.1 Benzofuran Derivative 2 HL60 5 -
Apoptosis Induction : Another study showed that certain benzofuran derivatives increased apoptosis rates in MDA-MB-231 breast cancer cells significantly compared to controls .
Treatment Total % Apoptosis Early Apoptosis % Late Apoptosis % Control 1.46 0.47 0.31 Compound 9e 34.29 8.11 23.77
Q & A
How can synthetic routes for this compound be optimized to improve yield and purity in academic settings?
Basic Research Question
Methodological Answer:
Optimization begins with selecting precursors with high reactivity, such as 5-benzofuran-2-yl-3-hydroxypropenone derivatives, and coupling them with heterocyclic amines (e.g., pyrazolo[1,5-a]pyridine intermediates) under reflux conditions. For example, highlights the use of sodium salts of propenones and diazonium chlorides to form pyrazolo-pyrimidine scaffolds. To enhance yield:
- Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Employ catalysts like triethylamine or LiOH·H2O for amide bond formation, as demonstrated in .
- Purify via column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/DMF mixtures .
What advanced spectroscopic techniques are critical for resolving structural ambiguities in derivatives of this compound?
Basic Research Question
Methodological Answer:
Combined ¹H/¹³C NMR and HRMS is essential for confirming connectivity. For example:
- ¹H NMR : Identify methylene protons in the tetrahydropyrazolo-pyridine moiety (δ 2.5–3.5 ppm) and benzofuran aromatic protons (δ 6.5–8.0 ppm).
- ¹³C NMR : Confirm carbonyl carbons (δ ~165–170 ppm) and quaternary carbons in fused rings.
- HRMS : Validate molecular formulas (e.g., C₁₉H₂₀N₄O₂ requires m/z 360.1586). Discrepancies in mass accuracy (<2 ppm) indicate impurities or isomerization .
How can computational methods guide reaction design for novel derivatives with targeted bioactivity?
Advanced Research Question
Methodological Answer:
Leverage quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. describes ICReDD’s approach:
Use Gaussian 16 to calculate activation energies for key steps (e.g., cyclization of pyrazolo-pyridine intermediates).
Apply machine learning (e.g., random forest models) to predict optimal solvent/base combinations from historical data.
Validate with microfluidic reactors to screen conditions rapidly. This reduces trial-and-error experimentation by >50% .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Advanced Research Question
Methodological Answer:
Prioritize assays based on structural analogs. notes pyrazolo[1,5-a]pyrimidines exhibit kinase inhibition. Recommended protocols:
- Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR, BRAF) at 1–10 µM compound concentrations.
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values to reference drugs.
- SAR studies : Modify the benzofuran or pyridine substituents and correlate changes with activity .
How should researchers address contradictory data in melting points or spectroscopic profiles across studies?
Advanced Research Question
Methodological Answer:
Contradictions often arise from polymorphic forms or solvent residues. For example, and report melting points varying by >10°C for similar scaffolds. Resolve by:
Repeating synthesis under inert conditions (N₂ atmosphere) to exclude oxidation.
Performing PXRD to identify crystalline phases.
Analyzing purity via HPLC-DAD (≥95% threshold) and elemental analysis (C, H, N ±0.4% theoretical) .
What mechanistic studies are recommended to elucidate the cyclization steps in its synthesis?
Advanced Research Question
Methodological Answer:
Use isotopic labeling and kinetic profiling:
- Synthesize ¹³C-labeled intermediates (e.g., ⁵-¹³C-benzofuran) to track cyclization via NMR .
- Conduct stopped-flow IR to monitor carbonyl intermediates in real-time.
- Perform DFT calculations to compare energy barriers for 5- vs. 7-membered ring formation .
How can alternative synthetic routes reduce reliance on hazardous reagents?
Advanced Research Question
Methodological Answer:
Replace chloroformates (e.g., bis(pentafluorophenyl) carbonate in ) with enzymatic catalysis:
- Use lipases (e.g., Candida antarctica) for amide bond formation in aqueous media.
- Adopt microwave-assisted synthesis to reduce reaction times and solvent volumes (e.g., 30 min vs. 12 h in ).
- Compare green metrics (E-factor, PMI) to traditional routes .
What thermal analysis methods are critical for assessing compound stability during storage?
Basic Research Question
Methodological Answer:
Perform DSC (Differential Scanning Calorimetry) to detect phase transitions and TGA (Thermogravimetric Analysis) for decomposition thresholds. For example:
- A sharp DSC endotherm at 240–250°C () indicates a single crystalline phase.
- TGA mass loss <2% below 150°C confirms low hygroscopicity. Store under argon at –20°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
